Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H14N2O5S and its molecular weight is 394.4. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
A series of compounds, including structures related to "Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate," have been synthesized and evaluated for their anti-inflammatory activity. The compounds demonstrated promising anti-inflammatory effects in both in vitro and in vivo models. The studies highlight the potential of these compounds in the development of new anti-inflammatory drugs, underscoring their significance in medicinal chemistry. The mechanism of action was further elucidated through molecular docking studies, indicating a high binding affinity towards human serum albumin (HSA), which is crucial for their bioactivity (Nikalje, Hirani, & Nawle, 2015).
Heterocyclic Chemistry Contributions
The chemical versatility of thiophene-based compounds, including "this compound," extends to the synthesis of various heterocyclic structures. These compounds serve as key intermediates for the creation of diverse heterocyclic compounds through cascade reactions, showcasing excellent atom economy and potential for creating molecules with significant biological activities. This aspect of research emphasizes the compound's role in advancing heterocyclic chemistry and its applications in developing new therapeutic agents (Schmeyers & Kaupp, 2002).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s structure, which includes an indole nucleus, suggests that it may interact with its targets through electrophilic substitution, a common mechanism for compounds with excessive π-electrons delocalization .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been noted that this compound has a certain level of stability but should avoid contact with strong oxidizing agents
Biochemical Analysis
Biochemical Properties
It is known that isoindolinones, a class of compounds to which this molecule belongs, are found in a variety of natural products and synthetic biologically active compounds . They can interact with multiple receptors, which makes them potentially useful in developing new biochemical derivatives .
Molecular Mechanism
It is known that isoindolinones can undergo various chemical reactions, including Krapcho decarboxylation
Properties
IUPAC Name |
methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c1-27-20(26)17-16(13-8-4-5-9-14(13)28-17)21-15(23)10-22-18(24)11-6-2-3-7-12(11)19(22)25/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLPHISFLFBCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.